4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline 4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 87870-23-3
VCID: VC15957636
InChI: InChI=1S/C15H14N2/c1-11-10-17-15(12-6-8-16-9-7-12)14-5-3-2-4-13(11)14/h2-9,11H,10H2,1H3
SMILES:
Molecular Formula: C15H14N2
Molecular Weight: 222.28 g/mol

4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline

CAS No.: 87870-23-3

Cat. No.: VC15957636

Molecular Formula: C15H14N2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline - 87870-23-3

Specification

CAS No. 87870-23-3
Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
IUPAC Name 4-methyl-1-pyridin-4-yl-3,4-dihydroisoquinoline
Standard InChI InChI=1S/C15H14N2/c1-11-10-17-15(12-6-8-16-9-7-12)14-5-3-2-4-13(11)14/h2-9,11H,10H2,1H3
Standard InChI Key SBLRJKQEJDVVSH-UHFFFAOYSA-N
Canonical SMILES CC1CN=C(C2=CC=CC=C12)C3=CC=NC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 3,4-dihydroisoquinoline scaffold, where positions 1 and 4 are substituted with a pyridin-4-yl group and a methyl group, respectively. Key structural descriptors include:

Table 1: Physicochemical Properties of 4-Methyl-1-(pyridin-4-yl)-3,4-dihydroisoquinoline

PropertyValue
CAS Registry Number87870-23-3
Molecular FormulaC15H14N2\text{C}_{15}\text{H}_{14}\text{N}_{2}
Molecular Weight222.28 g/mol
IUPAC Name4-methyl-1-pyridin-4-yl-3,4-dihydroisoquinoline
Canonical SMILESCC1CN=C(C2=CC=CC=C12)C3=CC=NC=C3
InChI KeySBLRJKQEJDVVSH-UHFFFAOYSA-N

The planar pyridine ring at position 1 introduces aromaticity, while the methyl group at position 4 enhances steric bulk, potentially influencing receptor binding.

Spectral Characterization

Nuclear magnetic resonance (NMR) data for closely related dihydroisoquinolines reveal distinct proton environments:

  • 1H^1\text{H} NMR: Methyl groups typically resonate near δ 1.0–1.5 ppm, while aromatic protons appear between δ 7.2–8.2 ppm .

  • 13C^{13}\text{C} NMR: Carbonyl carbons in analogous ketone derivatives (e.g., dihydroisoquinoline-1-ones) resonate near δ 164 ppm, though this group is absent in the target compound .

Synthetic Methodologies

Conventional Approaches

Traditional isoquinoline synthesis routes include:

  • Pictet-Spengler Cyclization: Condensation of β-arylethylamines with carbonyl compounds under acidic conditions.

  • Bischler-Napieralski Reaction: Cyclodehydration of β-phenylethylamides using phosphoryl chloride or similar reagents.

These methods often require transition metal catalysts or harsh conditions, limiting scalability .

Advanced Catalytic Strategies

A patent-pending method (CN107778238B) describes a transition metal-free synthesis of dihydroisoquinoline derivatives using 2-alkenyl benzamide precursors :

Table 2: Comparison of Synthesis Methods

ParameterTraditional MethodNovel Method (Patent CN107778238B)
CatalystTransition metals (e.g., Pd)None
BaseStrong bases (e.g., KOH)Mild bases (e.g., Cs2 _2CO3 _3)
Yield40–60%75–90%
Reaction Time12–24 hours4–8 hours

The patented approach employs 2-alkenyl benzamides heated under nitrogen with a base (e.g., Cs2 _2CO3 _3) in polar aprotic solvents like DMF. This method avoids transition metals, enhancing suitability for pharmaceutical production .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Pyridinyl Substitution: Enhances solubility and hydrogen-bonding capacity versus phenyl groups.

  • Methyl Group at C4: May increase metabolic stability by sterically shielding oxidation sites.

Applications in Medicinal Chemistry

Drug Development

The compound’s scaffold aligns with pharmacophores in:

  • Antiemetics: Palonosetron analogs targeting 5-HT3 _3 receptors.

  • Anticoagulants: Apixaban-like factor Xa inhibitors .

Material Science

Conjugated π-systems in dihydroisoquinolines show promise in organic semiconductors, though applications remain exploratory.

Comparative Analysis with Related Derivatives

3,4-Dihydro-3-ethyl-3-methyl-1-(4-pyridyl)isoquinoline dihydrochloride (PubChem CID 209790) differs by:

  • Substituents: Ethyl and methyl groups at C3 versus a single methyl group in the target compound.

  • Physicochemical Properties: Higher molecular weight (323.3 g/mol) due to dihydrochloride salt formation .

Future Perspectives

  • Mechanistic Studies: Elucidate interactions with biological targets like kinase enzymes or neurotransmitter receptors.

  • Formulation Optimization: Assess salt forms (e.g., hydrochloride) to improve bioavailability.

  • Toxicological Profiling: Evaluate acute and chronic toxicity in preclinical models.

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